molecular formula C13H18N4 B11748377 N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine

N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11748377
M. Wt: 230.31 g/mol
InChI Key: BDLQLKGWPBBKEB-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine is an organic compound with the molecular formula C12H16N4. It is known for its applications in various fields such as organic synthesis, medicinal chemistry, and material science. The compound features a pyrazole ring substituted with a dimethylaminophenyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-methyl-1H-pyrazol-4-amine under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrazol-4-amine: A simpler analog without the dimethylaminophenyl group.

    4-(Dimethylamino)phenyl isocyanate: Contains a similar dimethylaminophenyl group but with an isocyanate functional group.

    N-(4-{Bis[4-(dimethylamino)phenyl]methylene}cyclohexa-2,5-dien-1-ylidene)-N-methylphenylmethanaminium chloride: A structurally related compound with different substituents.

Uniqueness

N-{[4-(dimethylamino)phenyl]methyl}-1-methyl-1H-pyrazol-4-amine is unique due to its combination of a pyrazole ring and a dimethylaminophenyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C13H18N4

Molecular Weight

230.31 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C13H18N4/c1-16(2)13-6-4-11(5-7-13)8-14-12-9-15-17(3)10-12/h4-7,9-10,14H,8H2,1-3H3

InChI Key

BDLQLKGWPBBKEB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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